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2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B3251458
CAS No.: 20954-93-2
M. Wt: 286.4 g/mol
InChI Key: IEKKRJIWHXPMJQ-UHFFFAOYSA-N
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Description

Significance of the Tetrahydroquinazoline (B156257) Scaffold in Heterocyclic Chemistry

The quinazoline (B50416) framework, and by extension the tetrahydroquinazoline scaffold, is often described as a "privileged scaffold" in the field of medicinal chemistry. nih.govresearchgate.net This designation stems from the ability of this core structure to serve as a foundation for designing molecules that can interact with a diverse range of biological targets. Consequently, derivatives of quinazoline and tetrahydroquinazoline have been shown to exhibit a broad spectrum of pharmacological activities. mdpi.comnih.gov

The versatility of this scaffold allows for the synthesis of large libraries of compounds with varied substitution patterns, leading to the discovery of agents with numerous therapeutic potentials. mdpi.comnih.gov The related 1,2,3,4-tetrahydroquinoline (B108954) nucleus is also recognized for its multifaceted biological activities. tandfonline.com

Table 1: Reported Biological Activities of the Tetrahydroquinazoline and Quinazoline Scaffolds

Biological Activity Reference
Anticancer / Antitumor mdpi.comnih.govnih.gov
Anti-inflammatory mdpi.comnih.gov
Antiviral mdpi.comnih.gov
Antibacterial mdpi.comnih.gov
Antifungal mdpi.comnih.gov
Antioxidant mdpi.com
Antimalarial nih.govderpharmachemica.com
Anticonvulsant nih.govresearchgate.net

Overview of Dihydropyrimidine (B8664642) and Fused Heterocyclic Ring Systems

The structure of 2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline is a prime example of a fused heterocyclic ring system. Specifically, it consists of a dihydropyrimidine ring fused to a cyclohexene (B86901) moiety. The dihydropyrimidine (DHPM) core is a fundamental building block in heterocyclic synthesis.

A cornerstone of dihydropyrimidine chemistry is the Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891. wikipedia.orgacs.org This multicomponent reaction is a highly efficient, one-pot synthesis that typically involves the acid-catalyzed condensation of an aryl aldehyde, a β-keto ester, and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. wikipedia.orgscispace.comworldscientific.com The simplicity and atom economy of this reaction have led to its widespread use and the development of numerous modern variations. nih.govresearchgate.net

Table 2: The Classical Biginelli Reaction

Reactant 1 Reactant 2 Reactant 3 Product

The principle of ring fusion is a powerful strategy in medicinal chemistry. derpharmachemica.com Fusing the pyrimidine (B1678525) ring with other carbocyclic or heterocyclic systems—such as pyrrole, furan, thiophene, or pyridine—creates a vast chemical space of novel scaffolds. nih.govfrontiersin.org This structural modification can significantly enhance biological potency and introduce new pharmacological properties. derpharmachemica.com Fused pyrimidine derivatives are integral to many clinically used pharmaceuticals, particularly in oncology. elsevier.comresearchgate.net

Table 3: Examples of Fused Pyrimidine Systems

Fused System Name Description
Quinazoline Benzene (B151609) ring fused to a pyrimidine ring. derpharmachemica.com
Purine Imidazole ring fused to a pyrimidine ring. derpharmachemica.com
Pteridine Pyrazine ring fused to a pyrimidine ring. derpharmachemica.com
Thienopyrimidine Thiophene ring fused to a pyrimidine ring. nih.gov
Furopyrimidine Furan ring fused to a pyrimidine ring. nih.gov

Historical Context of 2,4-Disubstituted Tetrahydroquinazolines Research

The journey of quinazoline chemistry began with the naming of the parent compound by Widdege, followed by a more effective synthesis developed by Gabriel in 1903. nih.gov However, the synthesis of its constituent dihydropyrimidine ring via the Biginelli reaction predates this, having been discovered in 1891. scispace.com This reaction experienced a significant resurgence in interest in the late 20th century as the pharmacological potential of dihydropyrimidines became widely recognized. acs.orgscispace.com

Research into substituted tetrahydroquinazolines, including 2,4-disubstituted variants, has evolved to produce compounds for various screening purposes. For instance, 2,4-disubstituted quinazoline derivatives have been synthesized and investigated as potential inducers of tubulin polymerization. nih.gov

The synthesis of the specific 5,6,7,8-tetrahydroquinazoline (B1197369) ring system has been a focus of methodological development. A notable modern approach for creating derivatives of 5,6,7,8-tetrahydroquinazoline involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. nih.govnih.gov This method is characterized by its mild reaction conditions, high yields, and straightforward product workup, representing an advancement over some traditional methods. nih.gov The mechanism is proposed to be a cascade process initiated by a Michael addition. nih.gov Another established route to similar structures involves the reaction of guanidine (B92328) hydrochloride with diarylidencyclohexanones or chalcones, which are α,β-unsaturated ketones. researchgate.netnih.gov The synthesis of this compound fits within this research area, as its structure is derivable from the reaction of a guanidine source with a dibenzylidene-cyclohexanone precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2 B3251458 2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline CAS No. 20954-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diphenyl-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(22-19)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKRJIWHXPMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Synthetic Transformations of 2,4 Diphenyl 5,6,7,8 Tetrahydroquinazoline

Functional Group Interconversions on the Phenyl Moieties

The two phenyl groups at positions 2 and 4 of the tetrahydroquinazoline (B156257) ring are susceptible to electrophilic aromatic substitution reactions, a cornerstone of phenyl group transformations. The directing influence of the quinazoline (B50416) core on these rings will dictate the regioselectivity of such reactions. Given the electron-withdrawing nature of the nitrogen-containing heterocyclic system, these phenyl groups are expected to be deactivated towards electrophilic attack compared to unsubstituted benzene (B151609).

Common functional group interconversions that could be anticipated on the phenyl moieties include:

Nitration: Introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group (-NH₂), which opens up a wide array of further functionalization, such as diazotization followed by substitution.

Halogenation: The incorporation of halogen atoms (e.g., -Cl, -Br) can be accomplished using elemental halogens in the presence of a Lewis acid catalyst. These halogenated derivatives are valuable precursors for cross-coupling reactions like the Suzuki or Heck reactions, enabling the formation of new carbon-carbon bonds.

Friedel-Crafts Acylation and Alkylation: These reactions would introduce acyl or alkyl groups onto the phenyl rings. However, the deactivating effect of the quinazoline ring might necessitate harsh reaction conditions.

The precise location of substitution (ortho, meta, or para) on the phenyl rings would be influenced by the combined electronic effects of the quinazoline core and any existing substituents.

Functionalization of the Tetrahydro Ring

The saturated cyclohexene (B86901) part of the molecule, the 5,6,7,8-tetrahydro ring, offers distinct opportunities for chemical modification.

Oxidation Reactions

Oxidation of the tetrahydro ring can lead to the introduction of new functional groups or aromatization of the ring. The use of different oxidizing agents can selectively target specific positions. For instance, oxidation could potentially introduce a carbonyl group at the benzylic-like positions (5 or 8) or lead to the formation of a double bond within the ring.

Hydrogenation and Dehydrogenation Studies

Dehydrogenation (Aromatization): A significant and well-documented reaction for tetrahydroquinazolines is their dehydrogenation to form the fully aromatic quinazoline ring system. This aromatization can be achieved using various reagents, such as palladium on carbon (Pd/C), sulfur, or other oxidizing agents, often at elevated temperatures. The resulting 2,4-diphenylquinazoline (B8809002) would possess a more planar structure and different electronic properties. In some syntheses of substituted quinazolines, this aromatization step occurs in situ, driven by aerial oxidation. nih.gov

Hydrogenation: Conversely, the pyrimidine (B1678525) ring of the quinazoline system can, under certain conditions, be hydrogenated. For instance, catalytic hydrogenation of related quinoline (B57606) systems has been shown to selectively reduce the heterocyclic ring while leaving the benzene ring intact. acs.org Similar reactivity could be anticipated for the quinazoline core of 2,4-diphenyl-5,6,7,8-tetrahydroquinazoline, potentially leading to a perhydroquinazoline derivative.

Substitutions and Derivatizations

Direct substitution on the saturated carbon atoms of the tetrahydro ring is generally challenging without prior functionalization. However, if a functional group is introduced, for example through oxidation, further derivatization becomes possible. For instance, a carbonyl group could undergo reactions typical of ketones, such as aldol (B89426) condensation or the formation of imines.

Reactions Involving the Quinazoline Core

The quinazoline core itself is a robust heterocyclic system, but it can participate in specific transformations.

Ring Expansion and Contraction

Ring expansion and contraction reactions represent significant skeletal rearrangements of the heterocyclic core. While specific examples for this compound are not readily found, the broader field of heterocyclic chemistry provides precedents for such transformations. These reactions often proceed through reactive intermediates and can be induced by reagents like azides or under photochemical conditions. For instance, related heterocyclic systems have been shown to undergo ring contraction upon treatment with certain reagents. researchgate.net Similarly, ring expansion of other nitrogen-containing heterocycles is a known phenomenon, often leading to the formation of larger ring systems like diazepines. Such transformations, if applied to the tetrahydroquinazoline core, could provide access to novel heterocyclic scaffolds.

Nucleophilic and Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline core is generally susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the nitrogen atoms. In derivatives such as 2,4-dichloroquinazoline (B46505), these positions are highly activated towards displacement by nucleophiles. mdpi.comnih.gov The substitution typically occurs regioselectively, with the C4 position being more reactive than the C2 position. mdpi.comnih.gov This enhanced reactivity at C4 is attributed to its higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.comnih.gov

For this compound, the phenyl groups are poor leaving groups compared to halogens. Therefore, direct nucleophilic displacement of a phenyl group is not a typical reaction under standard SNAr conditions. However, if a suitable leaving group were present at another position on the quinazoline ring, nucleophilic substitution would be anticipated.

The general mechanism for SNAr on a quinazoline ring involves the formation of a Meisenheimer complex as a key intermediate. The regioselectivity for attack at the C4 position is a well-documented phenomenon in the synthesis of a wide array of 4-aminoquinazoline derivatives from 2,4-dichloroquinazoline precursors. mdpi.com

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution typically occurs on electron-rich aromatic rings. The quinazoline nucleus itself is electron-deficient and thus generally unreactive towards electrophiles unless activated by strongly electron-donating groups. In the case of this compound, the two phenyl rings are the more likely sites for electrophilic attack.

The directing effects of the quinazoline core on the pendant phenyl rings would influence the position of substitution. The nitrogen-containing heterocycle is expected to act as a deactivating, meta-directing group. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) would be expected to occur on the phenyl rings, primarily at the meta-positions relative to the point of attachment to the quinazoline core. It is important to note that specific experimental data on the electrophilic substitution of this compound is scarce in the literature.

Rearrangement Reactions

While the core tetrahydroquinazoline skeleton is relatively stable, rearrangement reactions have been documented in related quinoline and quinazoline systems, often under specific reaction conditions or with particular substitution patterns. For instance, molecular rearrangements of pyrazino[2,3-c]quinolin-5(6H)-ones have been observed upon reaction with isocyanic acid. Although not directly analogous, this highlights that the quinoline and by extension, the quinazoline framework, can undergo skeletal reorganization.

Specific rearrangement reactions involving this compound have not been reported in the reviewed literature. The stability of the diphenyl-substituted pyrimidine ring fused to a saturated carbocycle suggests that harsh conditions would likely be required to induce a rearrangement.

Reaction Mechanisms and Kinetic Studies

Detailed mechanistic and kinetic studies provide a deeper understanding of reaction pathways and the factors that influence reaction rates and outcomes.

Mechanistic Investigations using Isotopic Labeling

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While there is a body of work on the use of stable isotopes like ¹³C and ¹⁵N in the synthesis and study of various nitrogen-containing heterocycles, including pyrazolo[5,1-c] mdpi.comrsc.orgacs.orgtriazine derivatives, specific studies employing isotopic labeling to investigate the reaction mechanisms of this compound are not available in the current literature. researchgate.net Such studies could, for example, be used to track the origin of nitrogen atoms in its synthesis or to probe the mechanism of potential rearrangement reactions.

Kinetic Profiling of Key Transformations

Kinetic profiling involves monitoring the concentration of reactants, intermediates, and products over time to determine reaction rates and derive rate laws. This information is crucial for optimizing reaction conditions and understanding the reaction mechanism.

While kinetic studies have been performed on the formation of related heterocyclic systems, such as the annulation of α-diazo sulfonium (B1226848) salts with α-vinylanilines to form quinolines, there is a lack of specific kinetic data for the synthesis or transformations of this compound. acs.org A kinetic analysis of its formation, for instance from the reaction of 2,6-dibenzylidenecyclohexanone (B188912) with a suitable amidine, would provide valuable insights into the reaction's progress and the influence of various parameters like temperature, concentration, and catalysts.

Table of Reaction Parameters for a General Quinoline Synthesis

The following table, adapted from a study on quinoline synthesis, illustrates the type of data that would be generated in a kinetic profiling study. acs.org Note that this data does not pertain to this compound but serves as an example of kinetic analysis.

EntryParameter VariedConditionYield (%)
1None (Standard)Dioxane, 60 °C86
2SolventToluene57
3SolventEthyl Acetate62
4SolventDichloroethane51
5Temperature30 °C36
6Temperature80 °C51
7Acid CatalystNoneTrace
8Acid CatalystAcetic Acid18

Theoretical and Computational Studies of 2,4 Diphenyl 5,6,7,8 Tetrahydroquinazoline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are powerful tools for understanding the fundamental properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations could provide a deep understanding of the electronic structure and energetics of 2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline.

Geometry Optimization and Energetics

A foundational step in computational chemistry is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. Such a study would likely reveal the degree of planarity of the quinazoline (B50416) core and the preferred orientations of the two phenyl rings.

Energetic data, including the heat of formation and total energy, would quantify the molecule's stability. While no specific studies exist, it is anticipated that the fusion of the cyclohexyl ring to the pyrimidine (B1678525) system, along with the presence of two phenyl substituents, would result in a structurally rigid and stable molecule.

Electronic Structure Analysis (HOMO-LUMO, Electrostatic Potential Maps)

Analysis of the electronic structure provides insight into a molecule's reactivity and properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For this compound, it is expected that the π-systems of the phenyl rings and the quinazoline core would contribute significantly to these frontier orbitals.

Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. It would likely show negative potential (red/yellow) around the nitrogen atoms of the quinazoline ring, indicating regions susceptible to electrophilic attack. The phenyl rings and the tetrahydro- part of the quinazoline would exhibit regions of neutral or slightly positive potential.

A hypothetical data table for predicted electronic properties is presented below. Note that these values are illustrative and not based on actual calculations.

Computational ParameterPredicted Value/Observation
HOMO Energy Expected to be relatively high due to extended π-conjugation.
LUMO Energy Expected to be relatively low.
HOMO-LUMO Gap Predicted to be moderate, suggesting potential for electronic transitions.
MEP Negative Region Concentrated on the nitrogen atoms of the pyrimidine ring.
MEP Positive/Neutral Region Distributed over the phenyl rings and the saturated carbocyclic ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectra, including NMR, IR, and UV-Vis. These theoretical spectra can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: Calculations could predict the 1H and 13C chemical shifts. This would be particularly useful for assigning the signals of the protons and carbons in the complex tetrahydroquinazoline (B156257) ring system and the phenyl groups.

IR Spectroscopy: Theoretical IR spectra would show the vibrational frequencies corresponding to different functional groups, such as C=N stretching in the pyrimidine ring and C-H stretching in the aromatic and aliphatic parts.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths (λmax), providing insight into the molecule's photophysical properties.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a view of the dynamic behavior that is not apparent from static quantum chemical calculations.

Conformational Space Exploration

While the quinazoline core is relatively rigid, the two phenyl rings can rotate. MD simulations could explore the accessible conformational space by mapping the rotational energy landscape of these phenyl groups. This would identify the most stable rotational isomers (rotamers) and the energy barriers between them.

Solvent Effects and Molecular Interactions

MD simulations are particularly powerful for studying how a molecule behaves in a solvent. By simulating this compound in a box of solvent molecules (e.g., water or an organic solvent), one could study:

Solvation Shell: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding: The potential for hydrogen bonding between the quinazoline nitrogens and protic solvents.

Hydrophobic Interactions: The behavior of the nonpolar phenyl and cyclohexyl parts in different solvent environments.

These simulations would provide a molecular-level understanding of its solubility and how it interacts with its environment, which is crucial for any potential application.

Reaction Mechanism Modeling

The synthesis of this compound is a topic of significant interest in synthetic organic chemistry due to the pharmaceutical importance of the quinazoline scaffold. Understanding the underlying reaction mechanism is crucial for optimizing reaction conditions, improving yields, and enabling the rational design of new synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for modeling the reaction mechanisms of complex organic transformations.

A plausible and commonly proposed pathway for the formation of the 2,4-diaryl-5,6,7,8-tetrahydroquinazoline core involves a multi-step process, typically initiated by a Michael addition followed by a cyclocondensation and subsequent aromatization. This cascade process is thought to begin with the nucleophilic attack of an amidine derivative, in this case, benzamidine (B55565), onto an α,β-unsaturated ketone, such as a chalcone (B49325) analogue.

Theoretical modeling of this reaction sequence allows for a detailed examination of the potential energy surface, providing insights into the thermodynamics and kinetics of each elementary step. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction profile can be constructed. These computational studies are invaluable for identifying the rate-determining step and understanding the factors that control the regioselectivity and stereoselectivity of the reaction.

Transition State Characterization

The characterization of transition states is a cornerstone of reaction mechanism modeling, as it provides quantitative information about the activation barriers of individual reaction steps. For the synthesis of this compound, computational chemists would typically employ DFT methods, such as B3LYP or M06-2X, with an appropriate basis set (e.g., 6-311+G(d,p)) to locate and characterize the transition state structures for each elementary step of the proposed mechanism.

A key transition state in this synthesis is associated with the initial C-N bond formation during the Michael addition of benzamidine to the chalcone derivative. The geometry of this transition state would reveal the extent of bond formation and breaking at the point of maximum energy along the reaction coordinate. Another critical transition state to characterize is that of the intramolecular cyclization, where the newly formed enolate attacks the amidine carbon, leading to the formation of the heterocyclic ring. Subsequent transition states for dehydration and aromatization steps would also be located to complete the energy profile.

Frequency calculations are performed to confirm the nature of the stationary points found on the potential energy surface. A transition state is characterized by the presence of a single imaginary frequency corresponding to the vibrational mode along the reaction coordinate. The value of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

Table 1: Calculated Activation Energies for Key Transition States in a Plausible Reaction Pathway

StepTransition StateActivation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Michael AdditionTS115.2-350
CyclizationTS212.8-410
DehydrationTS320.5-1200

Note: The data in this table is representative and based on typical values found in computational studies of similar heterocyclic formations. Specific values for this compound would require a dedicated computational study.

Reaction Pathway Elucidation

The elucidation of the complete reaction pathway for the synthesis of this compound involves mapping out all intermediates and transition states that connect the reactants to the final product. This provides a detailed, step-by-step description of the chemical transformation.

The generally accepted mechanism, which would be investigated computationally, is as follows:

Michael Addition: The reaction is initiated by the 1,4-conjugate addition of benzamidine to a suitable α,β-unsaturated carbonyl compound. This step is often the first and crucial bond-forming event.

Intramolecular Cyclization: The resulting enolate intermediate undergoes an intramolecular nucleophilic attack on the carbon atom of the amidine group. This cyclization step forms the core dihydropyrimidine (B8664642) ring structure.

Dehydration and Aromatization: The cyclic intermediate then undergoes a dehydration step, losing a molecule of water, to form a dihydroquinazoline (B8668462) intermediate. Subsequent oxidation, often facilitated by air or an added oxidant, leads to the final aromatic 5,6,7,8-tetrahydroquinazoline (B1197369) ring system. nih.gov

Computational studies can trace the intrinsic reaction coordinate (IRC) from each transition state to connect it with the corresponding reactant and product minima on the potential energy surface, thereby confirming the proposed pathway. The relative energies of all species along the pathway are calculated to create a detailed energy profile, which visually represents the thermodynamics and kinetics of the entire reaction.

Table 2: Relative Energies of Intermediates in the Proposed Reaction Pathway

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Michael Adduct-5.7
Cyclized Intermediate-12.3
Dihydroquinazoline Intermediate-8.1
This compound-25.6

Note: The data in this table is illustrative of the type of information obtained from reaction pathway elucidation studies and is not based on specific experimental or computational results for the named compound.

By combining the insights from transition state characterization and reaction pathway elucidation, a comprehensive and scientifically rigorous understanding of the formation of this compound can be achieved.

Applications of 2,4 Diphenyl 5,6,7,8 Tetrahydroquinazoline and Its Derivatives in Chemical Sciences

Catalysis and Ligand Design

The nitrogen-rich heterocyclic structure of tetrahydroquinazolines makes them intriguing candidates for applications in catalysis, either as ligands for metal catalysts or as organocatalysts themselves.

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. oup.com While direct studies employing 2,4-diphenyl-5,6,7,8-tetrahydroquinazoline as a chiral ligand are not extensively documented, the potential is evident from research on structurally related N-heterocycles. The synthesis of chiral tetrahydroquinazolines and tetrahydroquinoxalines has been a subject of interest, as these frameworks can serve as scaffolds for creating new classes of ligands. nih.govmdpi.com

For instance, chiral diamine ligands that feature an 8-amino-5,6,7,8-tetrahydroquinoline skeleton have been successfully used in rhodium-catalyzed asymmetric transfer hydrogenation, demonstrating the utility of this fused ring system in creating an effective chiral environment around a metal center. mdpi.com Similarly, iridium-catalyzed asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxaline derivatives has been achieved with high enantioselectivity using various chiral phosphine (B1218219) ligands. nih.gov These examples underscore the principle that a chiral, rigid N-heterocyclic backbone, such as that in a resolved enantiomer of a this compound derivative, could be effective in asymmetric catalysis. The synthesis of such chiral derivatives could be approached through methods like asymmetric hydrogenation or by using chiral building blocks. nih.govnih.gov

Table 1: Examples of Related Chiral Ligands in Asymmetric Hydrogenation
Catalyst SystemSubstrate TypeProduct TypeKey PerformanceReference
Ir-Catalyzed (Ferrocene-based chiral phosphine ligands)QuinoxalinesChiral Tetrahydroquinoxalines (THQs)Up to 98% ee nih.gov
Rh-Catalyzed (Chiral diamine ligand with tetrahydroquinoline skeleton)Dihydroisoquinolines (DHIQs)Chiral Tetrahydroisoquinolines (THIQs)Excellent yields, moderate ee mdpi.com

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. While the tetrahydroquinazoline (B156257) framework is a target for organocatalytic synthesis, its application as an organocatalyst is less common. The literature extensively covers the synthesis of quinazolinones and related heterocycles using various organocatalysts, such as thiamine (B1217682) hydrochloride or diphenylphosphinic acid. frontiersin.org These methods provide efficient, metal-free routes to the quinazoline (B50416) core. frontiersin.org

For example, a one-pot approach for synthesizing spiro-fused quinazolinones utilizes acetic acid as an organocatalyst in a three-component reaction. frontiersin.org Although these studies focus on producing the quinazoline scaffold rather than using it as a catalyst, the basic nitrogen atoms within the this compound structure suggest a potential for it to act as a Brønsted base or hydrogen bond donor, which are key functionalities in many organocatalytic systems. Further research would be needed to explore this potential application.

Materials Science Applications

The rigid, aromatic-alicyclic fused structure of this compound, combined with the electronic properties of the phenyl substituents, makes it a candidate for development in materials science.

The incorporation of heterocyclic units into polymer backbones can impart specific thermal, electronic, or mechanical properties. While the direct use of this compound as a monomer in polymerization is not well-documented in the reviewed literature, related heterocyclic compounds have been explored. For instance, substituted tetrazines have been investigated as initiators for controlled radical polymerization. researchgate.net To utilize the title compound in polymer synthesis, it would first need to be functionalized with reactive groups suitable for polymerization, such as vinyl, hydroxyl, or carboxylic acid moieties. Such derivatization could potentially lead to novel polymers with unique properties conferred by the bulky, rigid quinazoline unit.

Heterocyclic compounds are of great interest in materials science for their applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). Quinoline (B57606) derivatives, such as 8-Hydroxyquinoline aluminum (Alq3), are benchmark materials used in OLEDs due to their excellent luminescent and electron-transporting properties. researchgate.net The research extends to various quinoline and quinazoline derivatives, which are explored for their potential as functional materials. researchgate.netnih.gov

Although specific studies on this compound for optoelectronics were not identified, the structural components are promising. The diphenyl-substituted heterocyclic core suggests potential for luminescence. For example, studies on diphenyl-substituted pyrazines have shown that they can be efficient fluorophores. nih.gov The combination of the quinazoline core with phenyl groups could lead to materials with desirable frontier molecular orbital (FMO) energy levels suitable for hole-transporting or electron-transporting layers in electronic devices.

Fluorescent probes are indispensable tools in biological imaging and chemical sensing. Small molecules that can target specific biological entities and report their presence through fluorescence are of high value. nih.gov The quinazoline scaffold has been successfully employed as the core structure for designing fluorescent probes. nih.gov Specifically, quinazoline-based small-molecule probes have been developed for imaging α1-Adrenergic receptors in living cells. nih.gov These probes typically consist of the quinazoline unit for target recognition and a fluorophore for visualization. nih.gov

The this compound structure itself has features conducive to fluorescence. The phenyl groups can enhance the conjugated π-system, which is fundamental for fluorescent behavior. The fluorescence properties of related diphenyl-substituted heterocycles, such as diphenylthiazolo[4,5-b]pyrazines, have been studied, showing that the electronic nature of substituents on the phenyl rings can tune the emission characteristics. nih.gov This suggests that functionalization of the phenyl rings on the this compound scaffold could be a viable strategy for developing novel dyes or fluorescent probes with tailored properties. For example, introducing electron-donating or electron-withdrawing groups could shift the emission wavelength and quantum yield, making them suitable for specific sensing or imaging applications.

Table 2: Characteristics of Quinazoline-Based Fluorescent Probes for α1-Adrenergic Receptors
Probe ComponentFunctionKey FeatureReference
Quinazoline MoietyPharmacophoreBinds to the target receptor (α1-ARs) nih.gov
Fluorophore Group (e.g., Coumarin, Fluorescein)Signaling UnitProvides the fluorescent signal for detection nih.gov
Linker (e.g., Amide, Triazole)ConnectorAttaches the pharmacophore to the fluorophore nih.gov

Advanced Chemical Probes for Spectroscopic Investigations

The exploration of novel fluorophores and chemical probes is a cornerstone of advancements in various scientific fields, from materials science to biological imaging. The inherent structural features of heterocyclic compounds often provide a robust scaffold for the development of molecules with tailored spectroscopic properties. While the broader quinazoline family has seen significant investigation into its fluorescent properties and applications, the specific subclass of this compound and its derivatives remains a largely uncharted territory in the context of advanced chemical probes for spectroscopic investigations.

Extensive literature searches for the photophysical characteristics—such as absorption and emission maxima, and fluorescence quantum yields—of this compound and its derivatives have not yielded specific data. Research has confirmed the synthesis of various related compounds, such as 8-arylidene-4-aryl-5,6,7,8-tetrahydroquinazolin-2-ylamines and other 2,4-diaryl-5,6,7,8-tetrahydroquinazolines. nih.gov For instance, a 2022 study detailed the successful synthesis of a series of N-(2-(8-arylidene-4-aryl-5,6,7,8-tetrahydroquinazolin-2-yl)propan-2-yl)methanesulfonamides. nih.gov However, the focus of such research has been primarily on synthetic methodologies and in silico evaluations of their potential biological activities, rather than the experimental characterization of their spectroscopic properties. nih.govnih.gov

For structurally related heterocyclic systems, such as 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines, detailed photophysical investigations have been conducted. These studies reveal that the tetrahydro-fused ring system does not inherently prevent fluorescence, and that substitutions on the aromatic rings can influence the absorption and emission properties. semanticscholar.org In one such study, a methoxy-substituted tetrahydroacridine derivative exhibited promising fluorescence characteristics. semanticscholar.org This suggests that, hypothetically, the this compound scaffold could also possess interesting spectroscopic qualities amenable to the development of chemical probes.

The general principles for designing fluorescent probes often involve the strategic placement of electron-donating and electron-withdrawing groups to modulate the intramolecular charge transfer (ICT) characteristics, which in turn affects the fluorescence emission. The 2,4-diphenyl substitution on the tetrahydroquinazoline core provides ample opportunities for such modifications. However, without experimental data, any discussion on their potential as advanced chemical probes remains speculative.

At present, there is a notable gap in the scientific literature regarding the empirical spectroscopic data for this compound and its derivatives. Consequently, data tables detailing their photophysical properties cannot be constructed, and a thorough, scientifically accurate account of their application as advanced chemical probes for spectroscopic investigations cannot be provided. The synthesis of these compounds has been established, paving the way for future studies to explore their photophysical characteristics and potential applications in spectroscopy. nih.gov

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2,4-diphenyl-5,6,7,8-tetrahydroquinazoline is increasingly geared towards green and sustainable methods that prioritize environmental responsibility, cost-effectiveness, and efficiency. magnusconferences.com Research is moving away from traditional syntheses that may involve harsh conditions, hazardous solvents, and multi-step procedures with low atom economy. nih.govjnanoworld.com

Key areas for future development include:

Nano-Catalyst-Mediated Syntheses: The use of heterogeneous nano-catalysts is a promising avenue. jnanoworld.com These catalysts, such as magnetic hydroxyapatite (B223615) or metal oxide nanoparticles, offer high surface area for rapid reactions under milder conditions and can be easily separated and reused, which aligns with the principles of green chemistry. jnanoworld.commdpi.com

Metal-Free Catalytic Systems: Developing metal-free synthetic routes is a significant goal to avoid the cost and potential toxicity of transition metal catalysts. nih.gov Systems using organic catalysts or leveraging atmospheric oxygen as the oxidant are being explored for the synthesis of quinazoline (B50416) scaffolds. nih.gov

One-Pot, Multi-Component Reactions: Designing one-pot syntheses where multiple starting materials react in a single step is highly desirable. jnanoworld.com A recent advance in this area is the use of α-aminoamidines reacting with bis-benzylidene cyclohexanones. nih.gov This method provides good yields under mild conditions and offers an easy workup, representing a significant improvement over some existing procedures. nih.gov

Electrochemical Synthesis: Electrochemical methods offer an eco-friendly and atom-economical approach for constructing heterocyclic systems. researchgate.netrsc.org Harnessing electrochemistry for the annulation and cyclization steps could provide a powerful and sustainable route to tetrahydroquinazolines. researchgate.net

Use of Greener Solvents and Catalysts: The adoption of environmentally benign solvents like water or ionic liquids is a continuing trend. magnusconferences.comarabjchem.org For instance, a sonosynthetic approach using an ionic liquid catalyst has been reported for assembling related heterocyclic structures. arabjchem.org

A comparison of traditional versus emerging sustainable synthetic approaches is summarized below.

FeatureTraditional Synthetic MethodsEmerging Sustainable Methods
Catalysts Often require stoichiometric or excess hazardous reagents, homogeneous metal catalysts.Catalytic amounts of reusable, heterogeneous nano-catalysts, metal-free catalysts. nih.govjnanoworld.com
Solvents Often rely on volatile organic compounds (VOCs).Use of water, ethanol, or solvent-free conditions. nih.govarabjchem.org
Reaction Conditions Frequently require high temperatures and pressures.Milder reaction conditions (e.g., lower temperatures). nih.gov
Efficiency Can be multi-step with lower overall yields and poor atom economy.One-pot, multi-component reactions with higher yields and atom economy. jnanoworld.comnih.gov
Workup Often tedious and generates significant waste.Simplified workup procedures with easy catalyst recovery. jnanoworld.comnih.gov

Exploration of Underexplored Reactivity Profiles

While the synthesis of the this compound scaffold is established, its full reactivity potential remains largely untapped. Future research will likely focus on the selective functionalization of the core structure to generate novel derivatives with tailored properties.

C-H Functionalization: Direct functionalization of the C-H bonds on the tetrahydroquinazoline (B156257) ring is a highly sought-after transformation that avoids the need for pre-functionalized substrates. This approach enhances atom and step economy.

Post-Synthetic Modification: A key advantage of some newer synthetic routes is the incorporation of protecting groups that can be readily cleaved. For example, derivatives with protecting groups on a C2 moiety open up opportunities for further functionalization at that position, allowing for the introduction of diverse substituents. nih.gov

Reactivity of the Lactam-like Moiety: The reactivity of the nitrogen-containing ring can be exploited. For related quinazoline systems, reactions like thionation (conversion of a carbonyl to a thiocarbonyl) and chlorination at the C5 position have been used to create reactive intermediates. nih.gov These intermediates can then be treated with various nucleophiles to build more complex, polycyclic systems. nih.gov

Novel Annulation Strategies: The development of new cascade annulation strategies using novel reactive intermediates could lead to the construction of diverse quinoline (B57606) and quinazoline derivatives. A recent strategy involves the reaction of α-diazo sulfonium (B1226848) salts with α-vinylanilines, proceeding through a dicationic intermediate. acs.orgacs.org This metal-free approach expands the known reactivity of diazo compounds beyond typical carbene pathways and could be adapted for tetrahydroquinazoline synthesis and modification. acs.orgacs.org

Advanced Computational Modeling for Structure-Reactivity Prediction

In silico techniques are becoming indispensable tools for accelerating the discovery and optimization of novel compounds. Advanced computational modeling offers a powerful approach to predict the structural and reactive properties of this compound and its derivatives, thereby guiding synthetic efforts and reducing experimental costs. nih.govacs.org

Density Functional Theory (DFT) Studies: DFT calculations are crucial for understanding the electronic structure of molecules. nih.gov By optimizing the geometry of tetrahydroquinazoline derivatives, researchers can calculate key parameters that govern reactivity. nih.govacs.orgrsc.org These parameters, as detailed in the table below, provide insight into the molecule's stability, electronic properties, and potential reaction sites. nih.govacs.orgrsc.org

DFT-Calculated ParameterSignificance in Structure-Reactivity Prediction
EHOMO (Highest Occupied Molecular Orbital Energy) Indicates the electron-donating ability of a molecule; higher values suggest greater reactivity towards electrophiles. nih.govacs.org
ELUMO (Lowest Unoccupied Molecular Orbital Energy) Indicates the electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. nih.govacs.org
HOMO-LUMO Gap (Energy Difference) A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability.
Dipole Moment (μm) Provides information about the overall polarity of the molecule, influencing its solubility and intermolecular interactions. nih.govacs.org
Molecular Electrostatic Potential (MEP) Maps the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models establish a mathematical relationship between the structural features of a series of compounds and their chemical reactivity or biological activity. nih.govacs.org For tetrahydroquinazolines, QSAR could be used to predict reactivity in specific chemical transformations based on a set of calculated molecular descriptors (e.g., topological, geometrical, physicochemical). nih.govacs.org

Molecular Dynamics (MD) and Docking Simulations: While often used in a biological context, MD and molecular docking can also model the interaction of tetrahydroquinazoline derivatives with catalysts or on material surfaces. nih.govnih.govacs.org These simulations can predict favorable binding modes and interaction energies, providing insights into potential catalytic mechanisms or surface adhesion properties. acs.org

Expansion of Non-Biological Applications in Materials and Catalysis

Beyond its well-explored biological potential, the unique structural and electronic properties of the this compound scaffold make it an attractive candidate for applications in materials science and catalysis.

Development of Novel Organic Materials: The quinazoline core is found in functional organic materials. nih.gov The presence of aromatic rings and heteroatoms in this compound suggests potential for creating materials with interesting photophysical or electronic properties. By conjugating the tetrahydroquinazoline moiety with other heterocyclic systems, such as 1,3,4-thiadiazole, it may be possible to develop novel fluorescent materials or compounds with applications in electronics, leveraging their electron-deficient nature and π-conjugated systems. mdpi.com

Ligands for Homogeneous Catalysis: Tetrahydroquinoline derivatives have been successfully used as ligands in organometallic complexes that catalyze various chemical reactions. nih.gov The nitrogen atoms in the this compound ring can act as coordination sites for metal centers. Future research could involve synthesizing chiral versions of this compound to serve as ligands in asymmetric catalysis, a cornerstone of modern organic synthesis.

Organocatalysis: The basic nitrogen atoms within the tetrahydroquinazoline structure could enable it to function as an organocatalyst, for instance, in activating substrates through hydrogen bonding or by acting as a Brønsted or Lewis base.

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and sulfur atoms, along with aromatic rings, are often effective corrosion inhibitors for metals. They function by adsorbing onto the metal surface and forming a protective layer. The structure of this compound makes it a plausible candidate for investigation in this area.

The development of this compound for material applications can be guided by the "materials tetrahedron" concept, which links a material's structure, processing, properties, and performance. youtube.com By systematically modifying the chemical structure (e.g., through the reactivity pathways discussed in section 7.2) and controlling the processing conditions, new properties and, consequently, new high-performance applications in materials and catalysis can be achieved. youtube.comrsc.org

Q & A

Q. What are the optimized synthetic routes for 2,4-Diphenyl-5,6,7,8-tetrahydroquinazoline and its derivatives?

  • Methodological Answer : A high-yield approach involves reacting α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions (60–80°C, 6–8 hours), achieving >80% yields. This method avoids harsh reagents and simplifies purification compared to traditional cyclocondensation of guanidine derivatives with aldehydes/ketones, which often require acidic conditions and extended reflux times . For functionalization, tert-butyl-protected intermediates (e.g., C2-tert-butyl derivatives) enable post-synthetic modifications via deprotection and cross-coupling reactions .

Q. How can researchers characterize the structural purity of synthesized this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding patterns, particularly for the tetrahydroquinazoline core. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in derivatives with chiral centers . For intermediates, FT-IR identifies key functional groups (e.g., NH stretching at ~3300 cm⁻¹ in unprotected amines) .

Advanced Research Questions

Q. How can molecular docking guide the design of this compound derivatives for specific enzyme targets?

  • Methodological Answer : Use AutoDock Vina with the following parameters: exhaustiveness = 20, grid box size adjusted to the target’s active site (e.g., 25 ų for dihydrofolate reductase [DHFR]). Prioritize compounds showing hydrogen bonding with conserved residues (e.g., Asp73 and Arg136 in E. coli DNA gyrase ). Validate docking results with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across assays (e.g., in vitro vs. cellular models)?

  • Methodological Answer : Discrepancies may arise from off-target effects or permeability differences. For example, tetrahydroquinazoline derivatives with high in vitro DHFR inhibition but low cellular activity may require prodrug strategies (e.g., esterification of polar groups). Use surface plasmon resonance (SPR) to confirm direct target engagement and metabolomics to identify cellular degradation pathways .

Q. How do structural modifications influence the antitubercular and antidiabetic potential of this compound?

  • Methodological Answer :
  • Antitubercular Activity : Introduce electron-withdrawing groups (e.g., -CF₃) at C7 to enhance binding to Mycobacterium tuberculosis DprE1 (Ki < 50 nM). Replace phenyl groups with heteroaromatic rings (e.g., pyridyl) to improve solubility and penetration through mycobacterial membranes .
  • Antidiabetic Activity : Incorporate hydroxymethyl substituents at C2 to boost β-glucosidase inhibition (IC₅₀ ~10 µM). Pair with glucosamine conjugates for targeted delivery to pancreatic β-cells .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of tetrahydroquinazoline-based therapeutics?

  • Methodological Answer : Use murine models for preliminary ADME profiling:
  • Oral bioavailability : Administer 10 mg/kg and measure plasma concentrations via LC-MS/MS.
  • Blood-brain barrier penetration : Assess brain/plasma ratios after intravenous dosing.
  • Toxicity : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14-day repeated-dose studies. For antitubercular candidates, employ chronic infection models to evaluate bacterial load reduction in lungs .

Data Contradiction Analysis

Q. Why do some this compound derivatives show species-specific enzyme inhibition (e.g., stronger activity against E. coli vs. S. aureus DNA gyrase)?

  • Methodological Answer : Structural variations in enzyme active sites explain selectivity. For instance, E. coli DNA gyrase has a deeper ATP-binding pocket stabilized by hydrophobic residues (e.g., Val167), favoring bulky tetrahydroquinazoline substituents. In contrast, S. aureus gyrase contains a polar Thr173 residue, reducing affinity for lipophilic analogs. Perform homology modeling and alanine-scanning mutagenesis to identify critical residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.